molecular formula C25H36N4OS B2648917 1-Cyclohexyl-3-[1-[4-(phenylmethyl)-1-piperazinyl]-1-thiophen-2-ylpropan-2-yl]urea CAS No. 892465-93-9

1-Cyclohexyl-3-[1-[4-(phenylmethyl)-1-piperazinyl]-1-thiophen-2-ylpropan-2-yl]urea

Cat. No. B2648917
CAS RN: 892465-93-9
M. Wt: 440.65
InChI Key: ZVJFLTLRDFVZJN-UHFFFAOYSA-N
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Description

1-cyclohexyl-3-[1-[4-(phenylmethyl)-1-piperazinyl]-1-thiophen-2-ylpropan-2-yl]urea is an aromatic amine.

Scientific Research Applications

Medicinal Chemistry Applications

1-Cyclohexyl-3-[1-[4-(phenylmethyl)-1-piperazinyl]-1-thiophen-2-ylpropan-2-yl]urea and related compounds have been explored for their potential in therapeutic applications, including their role as enzyme inhibitors and their effects on cellular processes. For instance, compounds designed with structural similarities have shown significant antiacetylcholinesterase activity, potentially offering a basis for developing treatments for conditions like Alzheimer's disease (Vidaluc et al., 1995). Moreover, derivatives of such compounds have been evaluated for their antitumor activities, indicating their utility in cancer research (Zhao et al., 2013).

Biochemical Studies

The compound has been implicated in biochemical studies focusing on receptor modulation and enzymatic activity. Research on cannabinoid CB1 receptor allosteric antagonists, for example, has provided insights into their effects on neuronal excitability and potential therapeutic applications for central nervous system diseases (Wang et al., 2011). This underlines the compound's relevance in neuroscience and pharmacology.

Material Science Applications

In material science, derivatives of this compound have been studied for their corrosion inhibition properties, suggesting their potential in protecting metals against corrosion in acidic environments. This application is crucial for industries looking to extend the life of metal components and structures (Mistry et al., 2011).

Synthetic Chemistry

In synthetic chemistry, the compound and its analogs have been employed in the synthesis of various heterocyclic compounds, demonstrating their utility as intermediates in the construction of complex molecular architectures (Dandia et al., 2004). Such synthetic applications are essential for the development of new drugs and materials.

properties

IUPAC Name

1-[1-(4-benzylpiperazin-1-yl)-1-thiophen-2-ylpropan-2-yl]-3-cyclohexylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H36N4OS/c1-20(26-25(30)27-22-11-6-3-7-12-22)24(23-13-8-18-31-23)29-16-14-28(15-17-29)19-21-9-4-2-5-10-21/h2,4-5,8-10,13,18,20,22,24H,3,6-7,11-12,14-17,19H2,1H3,(H2,26,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVJFLTLRDFVZJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C1=CC=CS1)N2CCN(CC2)CC3=CC=CC=C3)NC(=O)NC4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H36N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-Cyclohexyl-3-[1-[4-(phenylmethyl)-1-piperazinyl]-1-thiophen-2-ylpropan-2-yl]urea
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1-Cyclohexyl-3-[1-[4-(phenylmethyl)-1-piperazinyl]-1-thiophen-2-ylpropan-2-yl]urea
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1-Cyclohexyl-3-[1-[4-(phenylmethyl)-1-piperazinyl]-1-thiophen-2-ylpropan-2-yl]urea
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1-Cyclohexyl-3-[1-[4-(phenylmethyl)-1-piperazinyl]-1-thiophen-2-ylpropan-2-yl]urea
Reactant of Route 6
1-Cyclohexyl-3-[1-[4-(phenylmethyl)-1-piperazinyl]-1-thiophen-2-ylpropan-2-yl]urea

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